molecular formula C19H22N2O5 B2742148 (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid CAS No. 2055114-62-8

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No. B2742148
CAS RN: 2055114-62-8
M. Wt: 358.394
InChI Key: QZWNWBSOJHEZNQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optical Properties

A novel fluorescent probe for β-amyloids, synthesized through catalytic acylation, demonstrated high binding affinities towards Aβ(1–40) aggregates, indicating its potential for molecular diagnosis of Alzheimer's disease. The study involved detailed synthesis procedures and analysis of the compound's optical properties in different solvent polarities, highlighting its application in neurodegenerative disease research (Fa et al., 2015).

Chemical Derivatization for Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid, a derivative similar in structure, was used for fluorescent derivatization of amino acids. The resulting derivatives showed strong fluorescence and were used in the development of blue benzo[a]phenoxazinium conjugates for biological assays, demonstrating the compound's utility in enhancing detection sensitivity in various analytical contexts (Frade et al., 2007).

Heterocyclic Chemistry and Nucleophile-Electrophile Interactions

Research on the synthesis of heterocyclic compounds and the study of nucleophile-electrophile interactions has involved derivatives of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. These studies provide insights into the structural and electronic properties of naphthalene derivatives and their applications in designing new chemical entities with specific reactivity patterns (Ozeryanskii et al., 2020).

Environmental and Microbial Degradation Studies

The compound's naphthalene moiety has been studied in the context of environmental pollution, particularly in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs). Research into the metabolic pathways and genetic mechanisms of microbial species capable of degrading naphthalene derivatives sheds light on bioremediation strategies for mitigating environmental pollution by PAHs (Mohapatra & Phale, 2021).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-19(2,3)26-18(25)21-15(17(23)24)11-16(22)20-14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNWBSOJHEZNQ-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.